![molecular formula C16H17NO2 B495912 2-([1,1'-biphenyl]-4-yloxy)-N-methylpropanamide](/img/structure/B495912.png)
2-([1,1'-biphenyl]-4-yloxy)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-biphenyl]-4-yloxy)-N-methylpropanamide is an organic compound that features a biphenyl moiety linked to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yloxy)-N-methylpropanamide typically involves the reaction of 4-hydroxybiphenyl with N-methylpropanamide under specific conditions. One common method is the use of a coupling reaction facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yloxy)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for deprotonation followed by alkyl halides for substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yloxy)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yloxy)-N-methylpropanamide involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
4-Hydroxybiphenyl: A biphenyl derivative with a hydroxyl group at the para position.
N-Methylpropanamide: An amide with a methyl group attached to the nitrogen.
Uniqueness
2-([1,1’-biphenyl]-4-yloxy)-N-methylpropanamide is unique due to the combination of the biphenyl and amide functionalities.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31g/mol |
IUPAC Name |
N-methyl-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(16(18)17-2)19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,18) |
InChI Key |
IILFNPFVWQNGKI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-propoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495829.png)
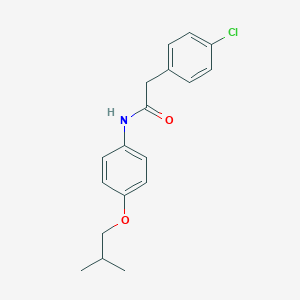
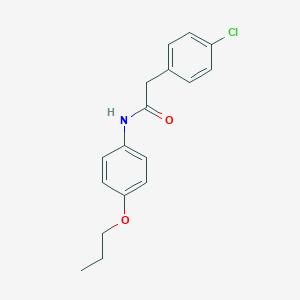
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B495834.png)
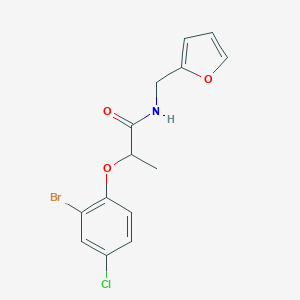
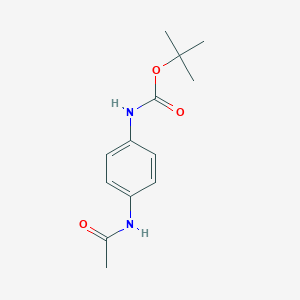
![N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B495840.png)
![2-phenoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495842.png)
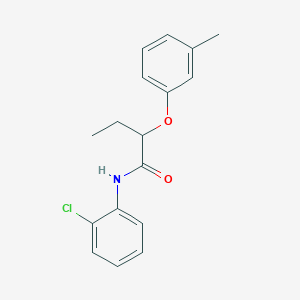
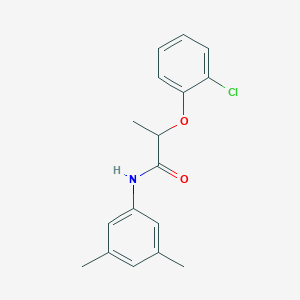
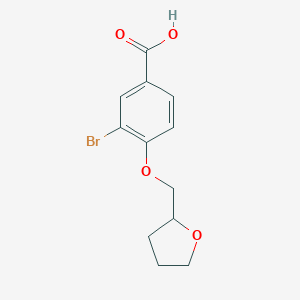
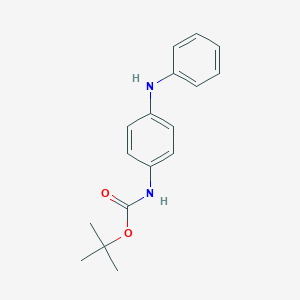
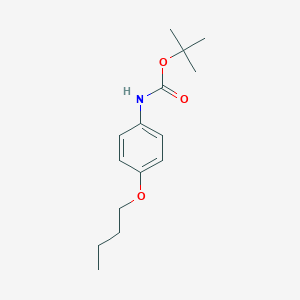
![2-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B495850.png)
